凋亡活性对比短链类似物
Dhhpp 在诱导 U937 人单核细胞白血病细胞凋亡方面具有活性,而同为聚异戊二烯磷酸酯的法尼基磷酸酯(C15)和香叶基香叶基磷酸酯(C20)则完全无效。具体而言,Dhhpp 和其同系物二氢十异戊二烯磷酸酯均能诱导 U937 细胞凋亡,其过程呈剂量和时间依赖性 [1]。然而,具有相同异戊二烯单元数量的多萜醇磷酸酯的末端基团衍生物,如多萜醇、多萜醛或多萜酸,均不能诱导 DNA 片段化 [1]。这表明,磷酸酯头基是活性所必需的,而短链类似物则缺乏该功能。
| Evidence Dimension | Induction of Apoptosis in U937 Cells |
|---|---|
| Target Compound Data | Active (dose- and time-dependent induction of apoptosis and DNA fragmentation) |
| Comparator Or Baseline | Farnesyl phosphate (C15), Geranylgeranyl phosphate (C20), Dolichol, Dolichal, Dolichoic acid |
| Quantified Difference | Qualitative Difference: Active vs. Inactive (failed to induce DNA fragmentation) |
| Conditions | Human monoblastic leukemia U937 cell line; in vitro study |
Why This Matters
对于研究脂质诱导凋亡机制的人员,选择 Dhhpp 而非其无活性的短链或末端基团衍生物,是成功建立实验模型和获得有效数据的决定性因素。
- [1] Yasugi, E., Nakata, K., Yokoyama, Y., Kano, K., Dohi, T., & Oshima, M. (1998). Dihydroheptaprenyl and dihydrodecaprenyl monophosphates induce apoptosis mediated by activation of caspase-3-like protease. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1389(2), 132-140. View Source
